5-Methyl-3-isoxazolesulfonyl chloride
Description
Contextualization of Isoxazole (B147169) Scaffolds in Heterocyclic Chemistry Research
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the field of heterocyclic chemistry. This structural motif is integral to numerous natural products and synthetic compounds that exhibit a wide array of biological activities. The unique electronic properties and steric profile of the isoxazole scaffold contribute to its versatility as a pharmacophore, enabling it to engage in various non-covalent interactions with biological targets such as enzymes and receptors.
In medicinal chemistry, isoxazole derivatives have been investigated and developed for a multitude of therapeutic applications. Their presence is noted in compounds with antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. The isoxazole ring can act as a bioisostere for other functional groups, offering advantages in terms of metabolic stability, pharmacokinetic profiles, and target binding affinity. The continued exploration of isoxazole chemistry is a vibrant area of research, with ongoing efforts to discover novel derivatives with enhanced therapeutic potential.
Significance of Sulfonyl Chlorides as Electrophilic Reagents in Chemical Transformations
Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive and versatile electrophilic reagents that play a pivotal role in modern organic synthesis. Their utility stems from the strong electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group in nucleophilic substitution reactions. This high reactivity allows for the efficient formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds under relatively mild conditions.
The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone transformation for the synthesis of sulfonamides, a functional group present in a vast number of pharmaceuticals, including antibacterial agents and diuretics. Similarly, their reaction with alcohols provides access to sulfonate esters, which are valuable intermediates in organic synthesis, often serving as leaving groups in substitution and elimination reactions. The broad applicability and reliability of sulfonyl chlorides have solidified their status as indispensable tools for the construction of complex organic molecules. The Sandmeyer reaction provides a classic method for synthesizing aryl sulfonyl chlorides from aryl diazonium salts, which are themselves generated from aromatic amines. wikipedia.orglscollege.ac.innih.govorganic-chemistry.org This transformation involves the reaction of the diazonium salt with sulfur dioxide in the presence of a copper(I) salt catalyst. wikipedia.orglscollege.ac.innih.govorganic-chemistry.org
Overview of Research Trajectories for 5-Methyl-3-isoxazolesulfonyl Chloride and Analogous Structures
Research involving this compound and its analogs primarily focuses on their utility as building blocks in the synthesis of novel bioactive molecules. While specific studies on this compound are not extensively documented in publicly available literature, the research trajectories for analogous isoxazole sulfonyl chlorides provide a clear indication of their synthetic potential. The primary precursor for the synthesis of this compound is 3-amino-5-methylisoxazole (B124983). google.comgoogle.com The synthesis of the sulfonyl chloride would likely proceed through a Sandmeyer-type reaction, involving the diazotization of 3-amino-5-methylisoxazole followed by reaction with sulfur dioxide and a copper(I) chloride catalyst. wikipedia.orglscollege.ac.innih.govorganic-chemistry.org
The primary application of these compounds is in the synthesis of a diverse range of sulfonamide derivatives. By reacting this compound with various amines, researchers can generate libraries of novel compounds for biological screening. These efforts are often directed towards the discovery of new therapeutic agents, with a focus on areas such as antibacterial, and anti-inflammatory drug discovery. The isoxazole moiety serves as a key pharmacophoric element, while the sulfonamide linkage provides a robust connection to other molecular fragments that can be varied to optimize biological activity and pharmacokinetic properties.
Furthermore, research into analogous structures, such as 5-methyl-3-phenylisoxazole-4-sulfonyl chloride, has demonstrated their use in the preparation of molecules that modulate protein-protein interactions, highlighting the potential for isoxazole sulfonyl chlorides in the development of novel therapeutics targeting a wide range of diseases. The reactivity of the sulfonyl chloride group also allows for its conversion into other functional groups, further expanding the synthetic utility of these compounds.
Data Tables
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₄H₄ClNO₃S |
| Molecular Weight | 181.60 g/mol |
| Appearance | Colorless to light yellow solid or oil |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents. |
Table 2: Representative Reactions of Isoxazole Sulfonyl Chlorides
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 5-Methyl-3-phenylisoxazole-4-sulfonyl chloride | N,N-Diethyl-p-phenylenediamine | N-[4-(Diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-sulfonamide | Sulfonamide formation |
| Aryl diazonium salt | Sulfur dioxide / Copper(I) chloride | Aryl sulfonyl chloride | Sandmeyer reaction |
| This compound (hypothetical) | Ammonia | 5-Methyl-3-isoxazolesulfonamide | Sulfonamide formation |
| This compound (hypothetical) | Ethanol | Ethyl 5-methyl-3-isoxazolesulfonate | Sulfonate ester formation |
Structure
3D Structure
Properties
Molecular Formula |
C4H4ClNO3S |
|---|---|
Molecular Weight |
181.60 g/mol |
IUPAC Name |
5-methyl-1,2-oxazole-3-sulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO3S/c1-3-2-4(6-9-3)10(5,7)8/h2H,1H3 |
InChI Key |
WXNXCEFYIWRIMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)S(=O)(=O)Cl |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 5 Methyl 3 Isoxazolesulfonyl Chloride
Precursor Synthesis Strategies for 5-Methylisoxazole (B1293550) Derivatives
The foundation for the synthesis of the target sulfonyl chloride is the efficient preparation of a suitably functionalized 5-methylisoxazole precursor. Modern synthetic chemistry offers several robust pathways to this key heterocyclic scaffold.
The most prevalent and versatile method for constructing the isoxazole (B147169) ring is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. nih.gov This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or alkene. nih.gov For the synthesis of 5-methylisoxazole derivatives, propyne (B1212725) or a related three-carbon alkyne serves as the dipolarophile.
Nitrile oxides are highly reactive and are almost always generated in situ from more stable precursors. Common methods for nitrile oxide generation include:
Dehydrohalogenation of hydroximoyl chlorides: This involves treating a hydroximoyl chloride with a non-nucleophilic base to eliminate hydrogen chloride.
Oxidation of aldoximes: Aldoximes can be oxidized using various reagents, such as sodium hypochlorite (B82951) (bleach), to yield the corresponding nitrile oxide. mdpi.com
The reaction proceeds with high regioselectivity, where the oxygen atom of the nitrile oxide adds to the internal carbon of the terminal alkyne, and the carbon atom of the nitrile oxide adds to the terminal carbon, yielding the desired 3,5-disubstituted isoxazole. mdpi.com Intramolecular versions of this cycloaddition are also powerful tools for creating complex, fused isoxazole systems. nih.govmdpi.com
| Nitrile Oxide Precursor | Dipolarophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| Arylhydroximoyl Chloride | 1,3-Diketone | DIPEA, 95% H₂O / 5% MeOH, Room Temp, 2h | 3,4,5-Trisubstituted Isoxazole | beilstein-journals.org |
| Aldoxime | Alkyne/Alkene | Hypervalent Iodine(III) catalyst, m-CPBA, p-TsOH, CH₂Cl₂, Room Temp, 24h | Condensed Polycyclic Isoxazole | nih.gov |
| Aldoxime | Alkyne | In situ generation with bleach, biphasic DCM/H₂O | 3,5-Disubstituted Isoxazole | mdpi.com |
| α-Nitroketone | Alkenes/Alkynes | p-TsOH, ACN, 80°C, 22h | Substituted Isoxazolines/Isoxazoles | mdpi.com |
An alternative to building the ring from acyclic precursors is to modify an existing, readily available isoxazole. This approach, centered on functional group interconversion (FGI), can be highly effective for accessing specific derivatives. solubilityofthings.comvanderbilt.edu
A key precursor for the indirect synthesis of 5-Methyl-3-isoxazolesulfonyl chloride is 3-amino-5-methylisoxazole (B124983). sigmaaldrich.com This intermediate can be prepared through the functionalization of 5-methylisoxazole itself. One patented method involves a multi-step process:
Reaction of 5-methylisoxazole with a tertiary alkyl compound (e.g., tertiary butyl alcohol) in the presence of a mineral acid to form an N-t-butyl isoxazolium salt. googleapis.com
Reaction of the isoxazolium salt with hydroxylamine (B1172632) in a basic medium to yield 3-tertiary-alkylamino-5-methylisoxazole. googleapis.com
Hydrolysis of the intermediate to afford the desired 3-amino-5-methylisoxazole. googleapis.com
Other synthetic routes to 3-amino-5-methylisoxazole start from acyclic compounds, such as reacting ethyl acetate (B1210297) and acetonitrile (B52724) to form acetyl acetonitrile, which is then converted to a hydrazone and subsequently cyclized with hydroxylamine. google.com The availability of 3-amino-5-methylisoxazole opens a pathway to the target sulfonyl chloride via diazotization and a Sandmeyer-type reaction, as discussed in the following sections.
Chlorosulfonation Techniques for Introducing the Sulfonyl Chloride Moiety
With a suitable 5-methylisoxazole precursor in hand, the next critical step is the introduction of the sulfonyl chloride group at the 3-position of the isoxazole ring. This can be accomplished through either direct or indirect methods.
Direct chlorosulfonation involves the reaction of a 5-methylisoxazole precursor with a potent chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H). nih.gov This reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism, where the SO₂Cl⁺ electrophile (or a related species) attacks the electron-rich isoxazole ring.
The regiochemical outcome of the substitution is governed by the electronic properties of the isoxazole ring and its substituents. The isoxazole ring itself is a π-excessive heterocycle, but the precise location of electrophilic attack can be influenced by factors such as the reaction solvent and the nature of existing substituents. researchgate.net While direct chlorosulfonation can be an efficient one-step process, it often suffers from drawbacks:
Harsh Conditions: Chlorosulfonic acid is a highly corrosive and reactive reagent, which can lead to the degradation of sensitive substrates. nih.gov
Regioselectivity Issues: Achieving selective substitution at the desired C3-position can be challenging, potentially leading to mixtures of isomers that require difficult purification.
Safety Concerns: The reaction can release significant amounts of hydrogen chloride gas, posing safety and handling challenges, particularly on a larger scale. nih.gov
Indirect routes offer milder conditions and often superior regioselectivity compared to direct chlorosulfonation. These methods typically involve the formation of an intermediate, which is then converted to the final sulfonyl chloride.
Route A: Synthesis via Isoxazolesulfonic Acid
A well-established two-step approach involves the initial synthesis of 5-methylisoxazole-3-sulfonic acid, followed by its conversion to the sulfonyl chloride.
Sulfonation: The sulfonic acid group is introduced onto the isoxazole ring.
Chlorination: The resulting sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or cyanuric chloride, to furnish the desired this compound. lookchem.comijsrst.com This conversion is a standard and generally high-yielding transformation in organic synthesis.
Route B: Sandmeyer-type Reaction
A more modern and versatile indirect method utilizes the Sandmeyer reaction, starting from 3-amino-5-methylisoxazole. wikipedia.org This pathway is particularly advantageous due to its mild conditions and high functional group tolerance. nih.gov The process involves:
Diazotization: The 3-amino group is converted into a diazonium salt using a nitrite (B80452) source (e.g., tert-butyl nitrite) in the presence of an acid. acs.org
Sulfonylchlorination: The diazonium salt is then reacted with a source of sulfur dioxide (e.g., gaseous SO₂ or a stable surrogate like DABSO) and a chloride source, catalyzed by a copper(I) or copper(II) salt. nih.govacs.org This step expels nitrogen gas and installs the sulfonyl chloride group regioselectively at the 3-position. organic-chemistry.org
| Method | Key Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Direct Chlorosulfonation | Chlorosulfonic Acid (ClSO₃H) | Single step, potentially rapid. | Harsh conditions, poor regioselectivity, side reactions, safety issues. | nih.gov |
| Indirect (via Sulfonic Acid) | 1. Sulfonating agent 2. Thionyl chloride (SOCl₂) or PCl₅ | Milder conditions for the chlorination step, potentially better regiocontrol. | Multi-step process. | lookchem.com |
| Indirect (Sandmeyer-type) | 3-Amino precursor, Nitrite source, SO₂ source (e.g., DABSO), Cu catalyst | Excellent regioselectivity, mild conditions, high functional group tolerance, improved safety. | Requires synthesis of the amino precursor. | nih.govacs.org |
Optimization of Reaction Conditions and Yields in this compound Preparation
Optimizing the synthesis of this compound requires careful control over various reaction parameters to maximize yield, minimize impurities, and ensure process safety. This is achieved through systematic studies, often employing Design of Experiments (DOE) methodologies. nih.gov
Key parameters for optimization include:
Temperature: In cycloaddition reactions, temperature can influence the reaction rate and the stability of the in situ generated nitrile oxide. For chlorosulfonation, precise temperature control is critical to prevent substrate decomposition and control the reaction rate, especially when using highly exothermic reagents like chlorosulfonic acid. nih.gov
Solvent: The choice of solvent can dramatically impact reaction outcomes. In cycloadditions, solvent polarity can affect the rate and selectivity. beilstein-journals.org In direct chlorosulfonation, using a co-solvent like dichloromethane (B109758) can alter the regioselectivity of the electrophilic attack compared to using the neat reagent. researchgate.net
Catalyst: For catalyzed reactions like the Sandmeyer approach, the choice and loading of the copper catalyst (e.g., CuCl vs. CuCl₂) can be optimized to achieve maximum conversion and yield. acs.org Similarly, in some cycloadditions, catalysts can enhance reaction rates and control stereochemistry. nih.gov
Stoichiometry and Reagent Addition: The molar ratio of reactants is crucial. For instance, in direct chlorosulfonation, the number of equivalents of chlorosulfonic acid can determine whether the reaction goes to completion or produces unwanted side products. nih.gov The rate of addition is also a critical parameter for managing exotherms and avoiding the accumulation of unstable intermediates, such as diazonium salts in the Sandmeyer reaction. acs.org
The following table illustrates the principles of optimization for a related catalytic intramolecular cycloaddition, demonstrating how systematic variation of conditions leads to an improved yield.
| Entry | Catalyst (mol%) | Acid Additive (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 10 | None | CH₂Cl₂ | 24 | 45 |
| 2 | 10 | p-TsOH (10) | CH₂Cl₂ | 24 | 72 |
| 3 | 10 | p-TsOH (20) | CH₂Cl₂ | 24 | 94 (91 isolated) |
| 4 | 10 | p-TsOH (20) | CH₃CN | 24 | 65 |
| 5 | 10 | p-TsOH (20) | Toluene | 24 | 58 |
| 6 | 5 | p-TsOH (20) | CH₂Cl₂ | 24 | 85 |
*Data adapted from a representative study on catalytic isoxazole synthesis to illustrate optimization principles. nih.gov
Purification and Characterization Methodologies for Synthetic Products
The successful synthesis of this compound necessitates rigorous purification to remove unreacted starting materials, reagents, and byproducts. Following purification, a comprehensive suite of analytical techniques is employed to confirm the structural integrity and assess the purity of the final product. While specific, detailed experimental data for this compound is not extensively documented in publicly accessible scientific literature, the methodologies described herein are based on established principles for the purification and characterization of heterocyclic sulfonyl chlorides.
Purification Methodologies
The purification strategy for this compound is dictated by its physical state (solid or liquid) and the nature of the impurities present. As sulfonyl chlorides are reactive, particularly towards moisture, all procedures must be conducted under anhydrous conditions.
Extraction and Work-up: Post-synthesis, the crude reaction mixture is typically quenched by carefully pouring it onto a mixture of ice and water. The product is then extracted into a water-immiscible organic solvent, such as dichloromethane or ethyl acetate. The organic layer is subsequently washed with brine to remove residual water, dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
Flash Column Chromatography: For the removal of closely related impurities, flash column chromatography is the method of choice. A slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexanes) is packed into a column. The concentrated crude product is then loaded onto the silica and eluted with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
Recrystallization: If the purified this compound is a solid, recrystallization can be an effective final purification step to achieve high purity. This involves dissolving the compound in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The pure compound crystallizes out of the solution, leaving impurities behind in the solvent. The selection of an appropriate solvent or solvent pair (e.g., hexane/ethyl acetate) is determined empirically.
Distillation: If the compound is a thermally stable liquid, high-vacuum distillation (e.g., using a Kugelrohr or short-path distillation apparatus) can be employed for purification. This method separates compounds based on differences in their boiling points at reduced pressure, which allows for distillation at lower temperatures, thereby minimizing the risk of thermal decomposition.
Characterization Methodologies
Once purified, the identity and purity of this compound are confirmed using various spectroscopic and analytical methods. The following sections describe the expected results from these analyses based on the compound's known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation.
¹H NMR Spectroscopy would confirm the presence of all protons and their chemical environments. The spectrum is expected to show two distinct signals: a singlet corresponding to the three protons of the methyl group (CH₃) and a singlet for the single proton on the isoxazole ring (C4-H).
¹³C NMR Spectroscopy is used to identify all unique carbon atoms in the molecule. The spectrum for this compound would be expected to display four signals, corresponding to the methyl carbon, the two non-equivalent sp² carbons of the isoxazole ring, and the carbon atom attached to the sulfonyl chloride group.
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by strong, distinctive absorption bands for the sulfonyl chloride group. Specifically, two strong stretching bands are expected for the S=O bonds, typically appearing in the ranges of 1370-1390 cm⁻¹ (asymmetric stretch) and 1180-1195 cm⁻¹ (symmetric stretch).
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the compound, which confirms its molecular weight. For this compound (Molecular Formula: C₄H₄ClNO₃S), the analysis would aim to identify the molecular ion peak (M⁺). A characteristic isotopic pattern would be expected due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S isotopes), which serves as a definitive confirmation of the elemental composition.
Interactive Data Tables
The following tables summarize the expected analytical data for the characterization of this compound. Note: These are theoretical values based on the compound's structure, as specific experimental data is not widely published.
Table 1: Expected ¹H and ¹³C NMR Spectroscopic Data Use the buttons to toggle between expected ¹H and ¹³C NMR data.
¹H NMR Data (Theoretical)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 6.8 - 7.2 | Singlet (s) | 1H | Isoxazole C4-H |
| ~ 2.6 - 2.8 | Singlet (s) | 3H | -CH ₃ |
¹³C NMR Data (Theoretical)
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| ~ 172 - 175 | Isoxazole C 5 |
| ~ 158 - 162 | Isoxazole C 3 |
| ~ 105 - 108 | Isoxazole C 4 |
| ~ 12 - 14 | -C H₃ |
Table 2: Expected Spectroscopic and Analytical Data This table outlines the expected findings from other key analytical techniques.
| Analytical Technique | Expected Observation | Purpose |
|---|---|---|
| IR Spectroscopy | Strong peaks at ~1380 cm⁻¹ and ~1190 cm⁻¹ | Confirms presence of -SO₂Cl group |
| Mass Spectrometry | Molecular ion (M⁺) peak with a characteristic isotopic pattern for C₄H₄³⁵ClNO₃S (m/z ≈ 181) and C₄H₄³⁷ClNO₃S (m/z ≈ 183) in a ~3:1 ratio. | Confirms molecular weight and elemental composition (Cl, S). |
| Elemental Analysis | C: 26.46%, H: 2.22%, N: 7.71%, Cl: 19.52%, S: 17.66% | Verifies empirical formula and purity. |
Iii. Elucidation of Reactivity Profiles and Mechanistic Pathways of 5 Methyl 3 Isoxazolesulfonyl Chloride
Nucleophilic Acyl Substitution at the Sulfonyl Center
The sulfonyl chloride functional group (-SO₂Cl) is analogous to an acyl chloride, rendering the sulfur atom highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, 5-methyl-3-isoxazolesulfonyl chloride readily undergoes nucleophilic substitution reactions where the chloride ion is displaced by a nucleophile. This reaction generally proceeds via a tetrahedral intermediate. The versatility of this reaction allows for the synthesis of a diverse array of sulfonated derivatives, including sulfonamides, sulfonate esters, and sulfonothioates.
The reaction of this compound with primary or secondary amines, a process known as aminolysis, is a cornerstone of its reactivity, yielding the corresponding N-substituted 5-methylisoxazole-3-sulfonamides. masterorganicchemistry.comresearchgate.net This transformation is fundamental in medicinal chemistry for the synthesis of various therapeutic agents. The reaction mechanism typically involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, usually by a base or a second molecule of the amine, to afford the stable sulfonamide. nih.gov
The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct. libretexts.org The choice of solvent and base is crucial for optimizing the reaction yield and purity.
| Amine Type | Typical Base | Common Solvent(s) | Temperature | Reference Example |
|---|---|---|---|---|
| Primary Aliphatic/Aromatic | Pyridine | Pyridine, Dichloromethane (B109758) (DCM) | 0 °C to Room Temp. | Reaction of 5-methyl-3-phenylisoxazole-4-sulfonyl chloride with N,N-diethyl-p-phenylenediamine in pyridine. researchgate.net |
| Secondary Aliphatic/Aromatic | Triethylamine (TEA) | Dichloromethane (DCM), Acetonitrile (B52724) | Room Temp. | General synthesis of sulfonamides using TEA in DCM. libretexts.org |
| Various Amines | None (Microwave-assisted) | Solvent-free | Elevated (Microwave) | Microwave-assisted sulfonylation of various amines. nih.gov |
| Primary Amines | Sodium Carbonate | Water | Room Temp. | Aqueous conditions for sulfonamide synthesis. libretexts.org |
When this compound is treated with alcohols or phenols (oxygen nucleophiles) in the presence of a base, it undergoes esterification to form sulfonate esters. nih.gov These esters are valuable as stable derivatives and as intermediates in further synthetic transformations, as the sulfonate group is an excellent leaving group in its own right. The term "etherification" is sometimes used colloquially in this context, but the product is a sulfonate ester (R-SO₂-OR'), not an ether (R-O-R').
The mechanism is analogous to aminolysis, involving the nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride. A non-nucleophilic base like pyridine is typically used to scavenge the HCl produced. nih.gov The reaction proceeds with retention of configuration at the alcohol's carbon center, as the C-O bond is not broken during the process. researchgate.net
| Oxygen Nucleophile | Typical Base | Common Solvent(s) | Key Feature | Reference |
|---|---|---|---|---|
| Primary Alcohols | Pyridine, Triethylamine (TEA) | Dichloromethane, Toluene, Acetonitrile | Forms stable sulfonate esters. | nih.govchemistrysteps.com |
| Secondary Alcohols | Pyridine | Pyridine, Chloroform | Reaction proceeds with retention of stereochemistry. | nih.govresearchgate.net |
| Phenols | Pyridine, NaOH | Dichloromethane, Water (biphasic) | Forms aryl sulfonate esters. | google.com |
The reaction of this compound with thiols (mercaptans) or thiolates results in the formation of a sulfonothioate, also known as a thiosulfonate (R-SO₂-SR'). This process, termed thiolysis, involves the nucleophilic attack of the sulfur atom of the thiol on the sulfonyl chloride. Thiols are excellent nucleophiles for this transformation. The reaction provides a direct method for constructing a sulfur-sulfur bond, which is a key structural motif in various biologically active molecules and synthetic intermediates. The reaction is typically performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Reactions Involving the Isoxazole (B147169) Ring System
The isoxazole ring is an aromatic heterocycle, but its reactivity is significantly influenced by the presence of the nitrogen and oxygen atoms and the substituents. The ring is generally considered electron-deficient, which affects its susceptibility to electrophilic attack and its stability under certain reaction conditions.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. For the this compound ring, the position of substitution is strongly directed by the existing substituents. The isoxazole ring itself typically undergoes electrophilic attack at the C4 position, which is the most electron-rich carbon.
The directing effects of the two substituents on the ring are as follows:
5-Methyl Group (-CH₃): This is a weakly activating group that donates electron density via an inductive effect and hyperconjugation. It is an ortho, para-director. Relative to its position at C5, it directs incoming electrophiles to the C4 position (ortho).
3-Sulfonyl Chloride Group (-SO₂Cl): This is a strongly deactivating group due to the powerful electron-withdrawing nature of the sulfonyl moiety. It is a meta-director. Relative to its position at C3, it also directs incoming electrophiles to the C4 position (meta).
Since both the activating methyl group and the deactivating sulfonyl chloride group direct substitution to the C4 position, there is a strong regiochemical preference for electrophilic attack at this site. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. However, the strongly deactivating nature of the sulfonyl chloride group means that forcing conditions (e.g., strong acids, high temperatures) may be required for the reaction to proceed.
| Position | Substituent | Electronic Effect | Directing Influence | Favored Position for Attack |
|---|---|---|---|---|
| C5 | -CH₃ (Methyl) | Activating (Weak) | Ortho, Para | C4 |
| C3 | -SO₂Cl (Sulfonyl Chloride) | Deactivating (Strong) | Meta | C4 |
The isoxazole ring, while aromatic, can undergo ring-opening or rearrangement reactions under specific, often high-energy, conditions. The N-O bond is the weakest bond in the ring and is susceptible to cleavage.
Base-Mediated Ring Opening: Strong bases can initiate the cleavage of the isoxazole ring. Deprotonation can occur at the C4 position or the 5-methyl group, leading to intermediates that can undergo ring scission. The presence of the electron-withdrawing sulfonyl group at C3 would likely facilitate nucleophilic attack or deprotonation, potentially making the ring more susceptible to cleavage under basic conditions compared to unsubstituted isoxazoles.
Photochemical Rearrangement: Isoxazoles are known to undergo photochemical rearrangements upon UV irradiation. This process typically involves the homolytic cleavage of the N-O bond, leading to various isomeric heterocycles such as oxazoles or azirines, depending on the substituents and reaction conditions.
Reductive Cleavage: Catalytic hydrogenation can sometimes lead to the reductive cleavage of the N-O bond, resulting in the opening of the isoxazole ring to form an enaminone or related acyclic structures.
These reactions are less common than substitution at the sulfonyl center and typically require specific and often harsh conditions. For this compound, such reactions would likely compete with reactions at the more labile sulfonyl chloride group.
Role as a Key Electrophilic Synthon in Multi-step Organic Syntheses
This compound serves as a potent electrophilic synthon, primarily due to the highly electron-deficient sulfur atom of the sulfonyl chloride group. This pronounced electrophilicity allows it to readily react with a wide array of nucleophiles, making it a valuable reagent for introducing the 5-methylisoxazole-3-sulfonyl moiety into a target molecule. This functional group is of significant interest in medicinal chemistry, as the isoxazole ring is a bioisostere for various functional groups and is present in numerous biologically active compounds.
The primary role of this compound as an electrophilic synthon is in the synthesis of N-substituted 5-methylisoxazole-3-sulfonamides. The reaction proceeds via a nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide linkage. This reaction is fundamental in the construction of a diverse library of compounds with potential therapeutic applications.
A notable example of a biologically active molecule containing the core structure derivable from this synthon is Sulfamethoxazole. While typically synthesized through the reaction of 3-amino-5-methylisoxazole (B124983) with p-acetamidobenzenesulfonyl chloride, the reverse disconnection highlights the importance of the 5-methylisoxazole-3-sulfonyl unit. The synthesis of various derivatives and analogues often involves the reaction of this compound with different primary and secondary amines.
The general reaction scheme for the synthesis of N-substituted 5-methylisoxazole-3-sulfonamides is depicted below:
Figure 1: General reaction scheme for the synthesis of N-substituted 5-methylisoxazole-3-sulfonamides.
The versatility of this reaction allows for the incorporation of a wide range of substituents (R-groups) by varying the amine nucleophile. This modular approach is highly advantageous in combinatorial chemistry and drug discovery for the rapid generation of compound libraries for biological screening.
Detailed research findings on specific multi-step syntheses employing this compound are limited in publicly accessible databases. However, based on the fundamental principles of organic synthesis, its application can be extended to the preparation of more complex heterocyclic systems and targeted drug candidates. The reactivity of the sulfonyl chloride group can be modulated by the reaction conditions, such as the choice of solvent, base, and temperature, to achieve the desired synthetic outcome.
The following interactive data table summarizes hypothetical research findings for the synthesis of various sulfonamides using this compound, illustrating its utility as an electrophilic synthon. The data is representative of typical sulfonamide formation reactions.
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Aniline | N-phenyl-5-methylisoxazole-3-sulfonamide | 85 |
| 2 | Benzylamine | N-benzyl-5-methylisoxazole-3-sulfonamide | 92 |
| 3 | Piperidine | 1-((5-methylisoxazol-3-yl)sulfonyl)piperidine | 88 |
| 4 | Morpholine | 4-((5-methylisoxazol-3-yl)sulfonyl)morpholine | 90 |
| 5 | 4-Fluoroaniline | N-(4-fluorophenyl)-5-methylisoxazole-3-sulfonamide | 82 |
Iv. Applications in the Construction of Diverse Chemical Architectures
Utilization in the Synthesis of Functionalized Sulfonamides
The reaction of 5-Methyl-3-isoxazolesulfonyl chloride with primary and secondary amines is a cornerstone of its application, providing reliable access to a diverse range of N-substituted 5-methylisoxazole-3-sulfonamides. This reaction is typically straightforward, proceeding under basic conditions to neutralize the hydrogen chloride byproduct. ekb.eg The resulting sulfonamides are of significant interest in medicinal chemistry.
Design and Synthesis of Complex Sulfonamide Scaffolds
The inherent reactivity of the sulfonyl chloride group facilitates its coupling with a vast library of amine-containing fragments, ranging from simple alkyl amines to complex, polycyclic structures. This allows for the systematic design and synthesis of intricate molecular architectures. For instance, researchers have synthesized hybrid molecules by combining the 5-methylisoxazole (B1293550) sulfonamide core with other pharmacologically relevant moieties like carbamates and acylthioureas. scispace.com One such example involves the synthesis of Ethyl ({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl)phenyl]carbamothioyl)-carbamate, which demonstrated notable antimicrobial activity. scispace.com The synthesis of such complex scaffolds often involves multi-step sequences where the sulfonamide formation is a key bond-forming reaction.
Table 1: Examples of Synthesized 5-Methylisoxazole-3-Sulfonamide Derivatives
| Compound Name | Reactants | Application/Significance | Reference |
|---|---|---|---|
| Ethyl ({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl)phenyl]carbamothioyl)-carbamate | N-(4-isothiocyanatophenyl)-5-methylisoxazole-3-sulfonamide, Ethyl carbamate | Antimicrobial agent | scispace.com |
Combinatorial Chemistry Applications for Sulfonamide Library Generation
The robust nature of the sulfonylation reaction makes this compound an ideal reagent for combinatorial chemistry and the parallel synthesis of sulfonamide libraries. enamine.net High-throughput synthesis techniques, including solid-phase synthesis, can be employed to rapidly generate large numbers of distinct sulfonamide derivatives for biological screening. nih.gov In a typical solid-phase approach, an amino-functionalized resin is treated with the sulfonyl chloride. Subsequent cleavage from the resin yields the desired sulfonamide. This methodology allows for the creation of diverse libraries by varying the amine starting material. nih.gov Such libraries are invaluable tools in drug discovery for identifying lead compounds with specific biological activities. acs.org The development of eco-friendly flow synthesis methods has further streamlined the production of sulfonamide libraries, offering advantages in terms of safety, scalability, and waste reduction. acs.orgresearchgate.net
Derivatization for the Formation of Other Isoxazole-Containing Compounds
Beyond sulfonamides, the reactivity of this compound can be harnessed to create other classes of sulfur-containing isoxazole (B147169) derivatives.
Synthesis of Sulfonate Esters and Sulfonyl Ureas
The reaction of sulfonyl chlorides with alcohols or phenols in the presence of a base yields sulfonate esters. This transformation allows the 5-methylisoxazole-3-sulfonyl group to be linked to a variety of hydroxyl-containing molecules. While specific examples utilizing this compound are not extensively detailed in the literature, the general reaction is well-established for other sulfonyl chlorides. mdpi.com These sulfonate esters can serve as intermediates in further synthetic transformations or as final target molecules.
Similarly, sulfonyl ureas can be synthesized, often through a multi-step process. One common route involves the reaction of the sulfonyl chloride with an amine to form a sulfonamide, which is then reacted with an isocyanate. Alternatively, a sulfonyl isocyanate, potentially generated from the sulfonyl chloride, could react with an amine. These compounds are structurally related to important classes of pharmaceuticals.
Introduction of the Isoxazole-Sulfonyl Moiety into Macrocyclic Systems
The incorporation of the 5-methylisoxazole-3-sulfonyl group into macrocyclic frameworks represents an advanced synthetic application. This can be achieved by designing macrocyclization precursors that contain either an amine or a hydroxyl group, which can then react intramolecularly with the sulfonyl chloride. Alternatively, a pre-formed sulfonamide or sulfonate ester can be a component of a larger fragment that is subsequently used in a macrocyclization reaction. The inclusion of the rigid isoxazole ring and the tetrahedral sulfonyl linker can impose important conformational constraints on the macrocycle, influencing its binding properties to biological targets.
Integration into Convergent and Divergent Synthetic Strategies
This compound is a valuable component in both convergent and divergent synthetic planning.
In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound can be reacted with a core molecule that possesses multiple, orthogonally protected amine groups. By selectively deprotecting and reacting each amine group with different sulfonyl chlorides or other reagents, a diverse set of analogues can be created from a single starting point. More commonly, the sulfonyl chloride itself acts as the common starting material which is reacted with a diverse library of amines to produce a wide array of sulfonamides in a divergent fashion. This strategy is highly effective for structure-activity relationship (SAR) studies in medicinal chemistry.
Role as a Chemical Probe for Mechanistic Investigations in Organic Reactions
While specific, detailed studies employing this compound exclusively as a chemical probe for mechanistic investigations are not extensively documented in publicly available literature, its potential in such a role can be inferred from the well-established reactivity of sulfonyl chlorides and the electronic nature of the isoxazole ring. The strategic placement of the sulfonyl chloride group on the isoxazole core allows this compound to serve as a valuable tool for elucidating the mechanisms of various organic reactions, particularly those involving nucleophilic substitution and addition pathways.
The utility of a chemical probe in mechanistic studies often lies in its ability to report on the electronic and steric environment of a reaction center. In the case of this compound, the isoxazole moiety acts as a built-in reporter group. The reactivity of the sulfonyl chloride is intrinsically linked to the electronic properties of the heterocyclic ring to which it is attached. The isoxazole ring is known to be electron-withdrawing, which enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group. This heightened reactivity makes it a sensitive probe for reactions with a wide range of nucleophiles.
One of the primary applications of sulfonyl chlorides in mechanistic studies is to probe the nature of nucleophilic substitution reactions. By reacting this compound with a series of nucleophiles of varying strengths and steric bulk, kinetic data can be collected. The analysis of this data, often through linear free-energy relationships such as the Hammett or Taft equations, can provide insights into the transition state of the reaction. For instance, a strong correlation with the nucleophile's basicity would suggest a more associative mechanism, whereas a lack of such a correlation might indicate a dissociative pathway.
Furthermore, this compound can be employed to trap reactive intermediates. In reactions where the formation of a transient species is suspected, the addition of this sulfonyl chloride can lead to the formation of a stable sulfonated adduct. The isolation and characterization of this adduct can provide definitive evidence for the existence of the proposed intermediate. The isoxazole ring, with its distinct NMR and mass spectrometric signature, facilitates the identification of these trapped species.
The regiochemistry of the sulfonyl chloride group at the 3-position of the 5-methylisoxazole ring is also significant. The electronic environment at this position is different from that of the 4- or 5-positions, leading to a unique reactivity profile. This allows for comparative studies with other isomeric isoxazolesulfonyl chlorides to dissect the influence of electronics on the reaction mechanism. For example, by comparing the reaction rates and product distributions of this compound with its 4- and 5-sulfonyl isomers, researchers can gain a deeper understanding of the regiochemical and stereochemical aspects of a particular transformation.
In the context of studying reactions involving imines, sulfonyl chlorides are known to participate in diverse reaction pathways. The reaction of an alkanesulfonyl chloride with a linear imine can lead to the formation of β-sultam derivatives. The use of this compound in such reactions could help to elucidate the mechanism, including the potential intermediacy of cyclic iminium ions.
V. Structural and Electronic Considerations in Reaction Outcomes
Impact of the Isoxazole (B147169) Ring on Sulfonyl Reactivity
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, exerts a significant electronic influence on the attached sulfonyl chloride group. Isoxazoles are generally considered to be electron-withdrawing in nature due to the electronegativity of the nitrogen and oxygen heteroatoms. chemicalbook.comwikipedia.org This electron-withdrawing effect is transmitted through the ring system to the sulfonyl chloride moiety at the 3-position.
The sulfonyl group (-SO₂-) itself is strongly electron-withdrawing. fiveable.me The presence of the isoxazole ring further enhances the electrophilicity of the sulfur atom in the sulfonyl chloride. This increased partial positive charge on the sulfur atom makes it more susceptible to nucleophilic attack, a key step in many of its characteristic reactions, such as sulfonamide and sulfonate ester formation. wikipedia.org
| Feature of Isoxazole Ring | Electronic Effect | Consequence for Sulfonyl Reactivity |
| Electronegative N and O atoms | Strong electron-withdrawing | Increased electrophilicity of the sulfur atom |
| Aromatic π-system | Delocalization of electrons | Stabilization of the molecule and modulation of reactivity |
| 5-Methyl group | Weak electron-donating | Minor counteraction to the ring's electron-withdrawing nature |
Stereochemical Aspects of Reactions Involving 5-Methyl-3-isoxazolesulfonyl Chloride
While specific studies on the stereochemical outcomes of reactions with this compound are not extensively documented, general principles of stereochemistry in reactions of sulfonyl chlorides can be applied. When this compound reacts with a chiral, non-racemic nucleophile, such as a chiral alcohol or amine, the formation of diastereomeric products is expected. The inherent chirality of the nucleophile can influence the approach to the electrophilic sulfur atom, potentially leading to a preference for one diastereomer over the other.
In reactions where the sulfonyl chloride itself is used to introduce a chiral center, for instance, through addition to a prochiral alkene, the stereoselectivity would be dependent on the reaction conditions and the presence of any chiral catalysts or auxiliaries. For example, copper-catalyzed additions of sulfonyl chlorides to acetylenes have been shown to proceed with high stereoselectivity, affording predominantly the (Z)-β-chlorovinyl sulfones under specific conditions. thieme-connect.com While this specific reaction with this compound has not been reported, it illustrates the potential for achieving stereocontrol in reactions involving sulfonyl chlorides.
The stereochemical course of these reactions can often be rationalized by considering the steric hindrance around the reactive center. The isoxazole ring, while planar, and the methyl group at the 5-position present a certain steric profile that could influence the trajectory of an incoming nucleophile, thereby affecting the stereochemical outcome of the reaction.
Computational Chemistry Approaches to Predicting Reactivity and Conformation
Computational chemistry provides powerful tools for predicting the reactivity and conformational preferences of molecules like this compound. Methods such as Density Functional Theory (DFT) can be employed to model the electronic structure and geometry of the molecule.
Key Parameters from Computational Studies:
Molecular Geometry: DFT calculations can provide optimized bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's preferred conformation. This information is crucial for understanding steric effects in its reactions.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. For this compound, these maps would likely show a region of high positive potential around the sulfur atom, confirming its electrophilic nature, and regions of negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen atoms of the sulfonyl group.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The LUMO is expected to be localized primarily on the sulfonyl chloride group, indicating that this is the site of nucleophilic attack. The energy of the LUMO can be correlated with the molecule's electrophilicity.
Transition State Modeling: For specific reactions, computational methods can be used to model the transition state structures. This allows for the calculation of activation energies, providing a quantitative prediction of reaction rates and helping to elucidate reaction mechanisms.
Theoretical studies on isoxazole derivatives have utilized computational methods to analyze their absorption properties and energy gaps between HOMO and LUMO states to predict their pharmaceutical activities. researchgate.net Similar approaches can be applied to this compound to gain a deeper understanding of its structural and electronic properties that govern its chemical behavior.
| Computational Method | Information Gained | Relevance to this compound |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure | Predicts bond lengths, angles, and charge distribution. |
| Electrostatic Potential (ESP) Maps | Visualization of charge distribution | Identifies electrophilic and nucleophilic sites. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap and localization | Predicts reactivity and sites of chemical reactions. |
| Transition State Modeling | Activation energies and reaction pathways | Elucidates reaction mechanisms and predicts kinetics. |
Vi. Future Directions and Emerging Research Avenues
Development of Greener Synthetic Pathways for 5-Methyl-3-isoxazolesulfonyl Chloride
Traditional methods for the synthesis of sulfonyl chlorides, including isoxazole-based variants, often rely on harsh reagents like chlorosulfonic acid or phosphorus chlorides, which present significant environmental and handling challenges. The development of more sustainable and eco-friendly synthetic routes is a paramount goal in modern chemistry.
Future research will likely focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies may include:
Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool for accelerating reactions, improving yields, and enabling the use of greener solvents like water. mdpi.compreprints.org Applying ultrasound irradiation to the synthesis of isoxazole (B147169) sulfonamides and related precursors could significantly reduce reaction times and energy consumption. mdpi.com
Alternative Chlorinating Agents: Moving away from traditional, harsh chlorinating agents is a priority. Methods utilizing reagents like N-chlorosuccinimide (NCS) for the chlorosulfonation of precursors such as S-alkylisothiourea salts offer a milder and more environmentally benign alternative. organic-chemistry.org The byproduct, succinimide, can potentially be recycled, further enhancing the sustainability of the process. organic-chemistry.org
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety for handling hazardous intermediates, and potential for process intensification. Adapting the synthesis of this compound to a flow process could lead to higher efficiency and reduced environmental footprint.
Bio-inspired Catalysis: Exploring enzymatic or chemoenzymatic approaches for the key bond-forming steps could provide highly selective and environmentally friendly synthetic pathways, operating under mild conditions in aqueous media.
Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Sulfonyl Chlorides
| Feature | Traditional Methods (e.g., Chlorosulfonic Acid) | Emerging Greener Methods |
|---|---|---|
| Reagents | Harsh, corrosive (ClSO₃H, PCl₅) | Milder (NCS), recyclable oxidants (NaDCC·2H₂O) organic-chemistry.orgrsc.org |
| Solvents | Often neat or inert organic solvents | Sustainable solvents (Water, Ethanol, Glycerol) rsc.orgnih.gov |
| Energy Input | Often requires heating/cooling | Can be reduced via ultrasound or microwave assistance mdpi.comnih.gov |
| Byproducts | Acidic and hazardous waste | Recyclable byproducts (e.g., succinimide) organic-chemistry.org |
| Safety | Significant handling risks | Improved operational safety |
Exploration of Novel Catalytic Transformations Involving the Compound
The reactivity of the sulfonyl chloride group is primarily defined by its electrophilicity. However, modern catalysis offers avenues to engage this functional group in transformations beyond classical nucleophilic substitution.
Future research is expected to explore:
Transition Metal-Catalyzed Cross-Coupling: Inspired by palladium-catalyzed desulfitative C-arylation reactions that use arene sulfonyl chlorides to form C-C bonds, similar strategies could be developed for this compound. rsc.org This would transform the compound from a simple sulfonamide-forming reagent into a building block for constructing more complex molecular architectures by forming carbon-isoxazole bonds.
Photoredox Catalysis: The generation of sulfonyl radicals from sulfonyl chlorides or their sulfonamide derivatives opens up a new realm of reactivity. acs.org Photocatalytic approaches could enable the use of this compound in radical-mediated additions to alkenes and alkynes, providing novel pathways to complex sulfonated isoxazoles. acs.org This late-stage functionalization strategy is highly valuable in drug discovery. acs.orgnih.gov
Dual-Purpose Reagents: Designing reactions where the isoxazole moiety itself plays a catalytic or directing-group role in transformations at or adjacent to the sulfonyl group could lead to highly selective and novel chemical processes.
Expansion of Synthetic Utility through Unconventional Reaction Manifolds
Moving beyond the well-established reactions of sulfonyl chlorides is key to unlocking the full potential of this compound. Research in this area could focus on harnessing the unique electronic properties of the isoxazole ring in conjunction with the sulfonyl chloride group.
Potential avenues for exploration include:
Sulfonyl Radical Chemistry: As mentioned, photocatalysis can generate sulfonyl radicals. acs.org These highly reactive intermediates can participate in a variety of transformations not accessible through traditional ionic pathways, including cyclizations, additions, and atom transfer reactions.
Frustrated Lewis Pair (FLP) Chemistry: The interaction of the electron-deficient sulfur atom of the sulfonyl chloride with a sterically hindered Lewis base, in the presence of a bulky Lewis acid, could activate small molecules and facilitate novel transformations.
Electrochemical Synthesis: Employing electrochemical methods to mediate the reduction or oxidation of the sulfonyl chloride group could provide access to unique reactive intermediates and reaction pathways under mild, reagent-free conditions.
Design of Next-Generation Isoxazole-Based Reagents for Chemical Synthesis
The inherent biological relevance of the isoxazole scaffold ensures continuous interest in developing new and improved isoxazole-based reagents. nih.govrsc.org Building upon the foundation of this compound, the next generation of reagents could offer enhanced reactivity, selectivity, or functionality.
Future design strategies may include:
Multifunctional Reagents: Incorporating additional reactive sites or functional handles onto the isoxazole ring of the sulfonyl chloride could create powerful reagents for multicomponent reactions or for the synthesis of complex, densely functionalized molecules in a single step.
Tunable Electronic Properties: Systematically altering the substituents on the isoxazole ring can fine-tune the electrophilicity of the sulfonyl chloride group. This would allow for the development of a library of reagents with tailored reactivity profiles, enabling selective reactions in the presence of other sensitive functional groups.
Reagents for Bioconjugation: Developing water-soluble and biocompatible analogs of this compound could enable their use as selective reagents for modifying proteins, peptides, and other biomolecules, leveraging the stability of the resulting sulfonamide linkage.
Table 2: Potential Next-Generation Isoxazole-Based Reagents
| Reagent Concept | Key Feature | Potential Application |
|---|---|---|
| Polyfunctional Isoxazoles | Additional reactive group (e.g., alkyne, azide) | Click-chemistry, multicomponent reactions |
| Electronically-Tuned Analogs | Electron-donating/withdrawing groups on the ring | Fine-tuned reactivity and selectivity |
| Water-Soluble Derivatives | Incorporation of hydrophilic groups (e.g., PEG, quaternary ammonium) | Bioconjugation, reactions in aqueous media |
| Chiral Isoxazole Reagents | Stereocenters on the isoxazole backbone | Asymmetric synthesis |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-methyl-3-isoxazolesulfonyl chloride, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves two key steps: (1) formation of the isoxazole ring via cyclization of β-diketones or β-keto esters with hydroxylamine derivatives under basic conditions, and (2) sulfonation/chlorination to introduce the sulfonyl chloride group. For example, analogous compounds like 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride are synthesized via chlorination of intermediates using phosphorus pentachloride (PCl₅) under anhydrous conditions . Key parameters include temperature control (e.g., 0–5°C during chlorination to minimize side reactions) and stoichiometric ratios of sulfonating agents.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its reactivity and potential toxicity:
- Personal Protective Equipment (PPE) : Wear nitrile or neoprene gloves (tested to EN 374 standards), chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is required if ventilation is inadequate .
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Regularly inspect containers for leaks .
- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents, followed by disposal in accordance with hazardous waste regulations .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify isoxazole ring protons (δ 6.5–7.5 ppm for aromatic protons) and methyl groups (δ 2.0–2.5 ppm). Sulfonyl chloride groups may deshield adjacent protons .
- IR Spectroscopy : Confirm sulfonyl chloride presence via S=O stretching (1350–1170 cm⁻¹) and S-Cl bonds (550–450 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₄H₅ClNO₃S, expected m/z ~182.98) .
Advanced Research Questions
Q. How does the electronic nature of the isoxazole ring influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing sulfonyl chloride group activates the isoxazole ring toward nucleophilic attack at the 5-position. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals (FMOs). Experimentally, reactivity can be probed using amines (e.g., benzylamine) in polar aprotic solvents (e.g., DMF) at 25–50°C, monitoring substitution via TLC or LC-MS .
Q. What are the stability challenges of this compound under varying pH and temperature conditions, and how can degradation products be identified?
- Methodological Answer :
- pH Stability : Hydrolyzes rapidly in aqueous alkaline conditions (pH > 9) to form sulfonic acids. Use buffered solutions (pH 4–7) for short-term storage.
- Thermal Stability : Decomposes above 80°C; differential scanning calorimetry (DSC) can detect exothermic decomposition peaks.
- Degradation Analysis : Employ HPLC-MS to identify hydrolysis products (e.g., 5-methyl-3-isoxazolesulfonic acid) and quantify degradation kinetics .
Q. How can cross-coupling reactions be designed using this compound as a sulfonating agent in heterocyclic systems?
- Methodological Answer : The sulfonyl chloride group serves as an electrophile in Suzuki-Miyaura or Ullmann-type couplings. For example:
- React with boronic acids (e.g., arylboronic acids) in the presence of Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in THF/H₂O (3:1) at 60°C for 12–24 hours.
- Monitor reaction progress via ¹H NMR for disappearance of the sulfonyl chloride proton signal .
Data Contradictions and Validation
Q. Discrepancies in reported melting points for this compound: How can researchers reconcile conflicting data?
- Methodological Answer : Variations may arise from impurities or polymorphic forms. To validate:
- Purify via recrystallization (e.g., using hexane/ethyl acetate) and compare DSC thermograms with literature data.
- Cross-reference with X-ray crystallography to confirm crystal structure .
Q. Why do some studies report low yields in sulfonation steps, and how can this be mitigated?
- Methodological Answer : Low yields often result from incomplete chlorination or side reactions (e.g., hydrolysis). Optimize by:
- Using excess PCl₅ (1.5–2.0 equivalents) in anhydrous dichloromethane.
- Adding molecular sieves (3Å) to scavenge moisture.
- Monitoring reaction progress in real-time via in-situ IR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
